3-Amino-1-((4-bromothiophen-2-yl)methyl)pyridin-2(1h)-one
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Overview
Description
3-Amino-1-((4-bromothiophen-2-yl)methyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridinone core substituted with an amino group and a bromothiophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-((4-bromothiophen-2-yl)methyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: Amination reactions, often using ammonia or amines under catalytic conditions, are employed.
Attachment of the Bromothiophenylmethyl Group: This step involves the use of bromothiophene derivatives and coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-((4-bromothiophen-2-yl)methyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromothiophenyl group can be reduced to form thiophenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Thiophenyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
3-Amino-1-((4-bromothiophen-2-yl)methyl)pyridin-2(1h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-Amino-1-((4-bromothiophen-2-yl)methyl)pyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-((4-chlorothiophen-2-yl)methyl)pyridin-2(1h)-one
- 3-Amino-1-((4-fluorothiophen-2-yl)methyl)pyridin-2(1h)-one
- 3-Amino-1-((4-methylthiophen-2-yl)methyl)pyridin-2(1h)-one
Uniqueness
3-Amino-1-((4-bromothiophen-2-yl)methyl)pyridin-2(1h)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can be advantageous in the design of bioactive molecules and materials with specific properties.
Properties
Molecular Formula |
C10H9BrN2OS |
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Molecular Weight |
285.16 g/mol |
IUPAC Name |
3-amino-1-[(4-bromothiophen-2-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C10H9BrN2OS/c11-7-4-8(15-6-7)5-13-3-1-2-9(12)10(13)14/h1-4,6H,5,12H2 |
InChI Key |
XCPSAELTERCBNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CC2=CC(=CS2)Br |
Origin of Product |
United States |
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